synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline
synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline. This transformation is a key step in the preparation of various indazole derivatives that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline proceeds via a diazotization reaction followed by an intramolecular cyclization. This process is a variation of the Sandmeyer reaction, a powerful tool in aromatic chemistry for the conversion of aryl amines to a wide range of functional groups.[1] In this specific synthesis, the amino group of the starting aniline is converted into a diazonium salt, which then undergoes a ring-closing reaction to form the indazole core.
Caption: Synthetic pathway for 5-bromo-7-nitro-1H-indazole.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 5-bromo-7-nitro-1H-indazole.
Materials:
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4-bromo-2-methyl-6-nitroaniline
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Acetic acid (glacial)
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Sodium nitrite (NaNO₂)
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Water (deionized)
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Silica gel for column chromatography
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Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of glacial acetic acid.[2]
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Diazotization: Cool the solution to 0 °C using an ice bath. Slowly add a pre-prepared aqueous solution of sodium nitrite (0.66 g, 9.52 mmol in 2 mL of water) to the reaction mixture.[2] Maintain the temperature at 0 °C during the addition.
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Cyclization: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 6 hours.[2]
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Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, remove the acetic acid by rotary evaporation. Perform an aqueous work-up and extract the product with a suitable organic solvent.
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Purification: The crude product is purified by column chromatography on silica gel to yield the final product as an orange powder.[2] While the specific eluent system was not detailed in the source, a gradient of ethyl acetate in hexanes is a common starting point for the purification of similar nitro-containing aromatic compounds.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 5-bromo-7-nitro-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 4-bromo-2-methyl-6-nitroaniline | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Product | ||
| Name | 5-bromo-7-nitro-1H-indazole | |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | |
| Appearance | Orange powder | [2] |
| Yield | 47.7% | [2] |
| Melting Point | 260-261 °C | [1] |
| Spectroscopic Data | ||
| ¹H NMR | Data not explicitly found. Predicted shifts would show aromatic protons. | |
| ¹³C NMR | Data not explicitly found. Predicted shifts would show carbons of the bicyclic system. | |
| Mass Spectrometry | Data not explicitly found. Expected [M+H]⁺ at m/z 242.95 and 244.95 (due to Br isotopes). |
Experimental Workflow
The following diagram illustrates the key steps involved in the experimental workflow for the synthesis and purification of 5-bromo-7-nitro-1H-indazole.
Caption: Experimental workflow for the synthesis of 5-bromo-7-nitro-1H-indazole.
Conclusion
The synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline is a well-established procedure that provides a moderate yield of the desired product. The protocol involves a straightforward diazotization and cyclization sequence. This technical guide provides researchers and drug development professionals with the necessary information to reproduce this synthesis and utilize the product in further chemical explorations. Further optimization of the reaction conditions and purification methods could potentially lead to higher yields. The acquisition of detailed spectroscopic data for the final compound is recommended for complete characterization.
